N-Desmethyl Topotecan
CAS No.: 190710-79-3
Cat. No.: VC20815924
Molecular Formula: C22H21N3O5
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190710-79-3 |
|---|---|
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | (19S)-19-ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
| Standard InChI | InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1 |
| Standard InChI Key | ZWUJOGCYOWLZFL-QFIPXVFZSA-N |
| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O |
| SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O |
Introduction
Chemical Properties and Characteristics
Molecular Formula and Weight
N-Desmethyl Topotecan has the molecular formula C₂₃H₂₃N₃O₅, distinguishing it from topotecan (C₂₃H₂₃N₃O₅) through the removal of a methyl group from the dimethylamino moiety . The molecular weight of N-Desmethyl Topotecan is 407.43 g/mol, compared to topotecan's molecular weight of 421.45 g/mol, reflecting this structural difference .
Physical and Chemical Characteristics
The compound exists in both lactone and carboxylate forms, much like the parent compound topotecan. This pH-dependent equilibrium between the two forms is critical to understanding its pharmacological behavior in different physiological environments. The lactone form is considered the pharmacologically active configuration responsible for the compound's therapeutic effects .
The table below summarizes the key chemical characteristics of N-Desmethyl Topotecan compared to its parent compound:
| Property | N-Desmethyl Topotecan | Topotecan |
|---|---|---|
| CAS Number | 190710-79-3 | 123948-87-8 |
| Molecular Formula | C₂₃H₂₃N₃O₅ | C₂₃H₂₃N₃O₅ |
| Molecular Weight | 407.43 g/mol | 421.45 g/mol |
| Structure | Missing one methyl group from dimethylamino | Contains dimethylamino group |
| Forms | Lactone and carboxylate | Lactone and carboxylate |
Formation and Metabolism
Metabolic Pathways
Research suggests that topotecan undergoes hepatic metabolism with the formation of multiple metabolites, with N-desmethyl topotecan being one of the identified active metabolites . The formation rate of this metabolite can be influenced by drug interactions, particularly with compounds that affect cytochrome P450 enzyme activity, such as phenytoin. This susceptibility to drug interactions has significant implications for therapeutic dosing and efficacy .
Analytical Methods for Detection
HPLC-Fluorescence Detection Method
A sensitive and specific HPLC-fluorescence detection method has been developed and validated for measuring both lactone and total (lactone plus carboxylate) forms of topotecan and N-desmethyl topotecan . This method allows for simultaneous quantification of both compounds with high sensitivity, enabling detailed pharmacokinetic studies in patients receiving topotecan.
Method Parameters and Performance
The analytical method involves sample preparation through deproteinization of plasma, followed by centrifugation and appropriate dilution. The HPLC analysis utilizes a Varian ChromGuard RP column attached to an Agilent SB-C18 reversed-phase analytical column maintained at 50°C . The mobile phase consists of a methanol-aqueous buffer mixture (27:73, v/v) containing 75 mM potassium phosphate and 0.2% triethylamine at pH 6.5, with a flow rate of 0.8 mL/min .
Detection is accomplished using fluorescence with excitation and emission wavelengths set at 376 and 530 nm, respectively. The method demonstrates excellent performance characteristics as outlined in the table below:
| Parameter | Topotecan | N-Desmethyl Topotecan |
|---|---|---|
| Standard Curve Range | 0.25-80 ng/mL | 0.10-8.0 ng/mL |
| Within-day Precision (RSD) | ≤4% | ≤6.2% |
| Between-day Precision (RSD) | ≤4% | ≤6.2% |
| Within-day Error | 1.4-6.3% | 1.6-3.1% |
| Between-day Error | 1.4-2.4% | 0.0-3.7% |
This analytical method provides adequate sensitivity to evaluate the disposition of both compounds in pediatric patients receiving topotecan therapy .
Pharmacokinetics and Drug Interactions
Effect of Phenytoin on N-Desmethyl Topotecan Formation
Research on a pediatric patient with medulloblastoma receiving topotecan with and without phenytoin demonstrated that phenytoin significantly altered the disposition of both topotecan and N-desmethyl topotecan . Coadministration of phenytoin increased the rate constant describing N-desmethyl formation (K13), the area under the concentration-time curve (AUCNdm), and the AUCNdm/AUCTOT ratio by approximately 2-fold compared to when topotecan was administered without phenytoin .
Cerebrospinal Fluid Penetration
N-Desmethyl topotecan has been shown to penetrate into the cerebrospinal fluid (CSF), with an average CSF penetration ratio of 0.12 ± 0.01 . This ability to cross the blood-brain barrier, albeit to a limited extent, may have implications for the treatment of central nervous system malignancies. The CSF area under the concentration-time curve (AUCNdmCSF) and clearance (CLNdmCSF) were measured at 1.9 ± 0.24 ng/ml·h and 0.47 ± 0.18 L/h/m², respectively .
Pharmacological Activity
Implications for Drug-Drug Interactions
The altered disposition of N-desmethyl topotecan in the presence of phenytoin highlights the potential for clinically significant drug-drug interactions during topotecan therapy . Given the steep relationship between topotecan exposure and response (both toxicity and antitumor activity), even relatively small changes in metabolite formation could have meaningful clinical consequences. This is particularly important considering that many cancer patients receive multiple medications concurrently with chemotherapy.
Considerations for Special Populations
The disposition of N-desmethyl topotecan may have particular relevance for special patient populations, such as pediatric patients or those with central nervous system malignancies. The documented ability of this metabolite to penetrate into the CSF suggests potential therapeutic implications for tumors located in the central nervous system .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume